Ethyl 4-{5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-yl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
ETHYL 4-{5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is a complex organic compound with a unique structure that includes a quinoline core, a furan ring, and various functional groups such as chloro, fluoro, and ethoxy groups
Preparation Methods
The synthesis of ETHYL 4-{5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Quinoline Core: The quinoline core is synthesized through a series of condensation and cyclization reactions.
Introduction of the Furan Ring: The furan ring is introduced via a coupling reaction with the quinoline intermediate.
Functional Group Modifications: The chloro and fluoro groups are introduced through halogenation reactions, while the ethoxy group is added via esterification.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
ETHYL 4-{5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Halogen atoms (chloro and fluoro) can be substituted with other groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL 4-{5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and functional groups.
Biological Research: It is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Industrial Applications: The compound is explored for its potential use in industrial processes, such as catalysis and material synthesis.
Mechanism of Action
The mechanism of action of ETHYL 4-{5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
ETHYL 4-{5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE can be compared with similar compounds such as:
EPYRIFENACIL: Another compound with a quinoline core and similar functional groups.
PYRAFLUFEN-ETHYL: A compound with a similar structure but different functional groups and applications.
Properties
Molecular Formula |
C24H23ClFNO5 |
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Molecular Weight |
459.9 g/mol |
IUPAC Name |
ethyl 4-[5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-yl]-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C24H23ClFNO5/c1-3-30-24(29)21-13(2)27-17-5-4-6-18(28)22(17)23(21)20-10-8-15(32-20)12-31-19-9-7-14(26)11-16(19)25/h7-11,23,27H,3-6,12H2,1-2H3 |
InChI Key |
SQYWXJNHSSTZHD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=C(O3)COC4=C(C=C(C=C4)F)Cl)C(=O)CCC2)C |
Origin of Product |
United States |
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